Carvacrol methyl ether

准备方法

卡瓦克酚甲醚可以通过多种方法合成。一种常见的合成路线是在碱如碳酸钾存在下,使香芹酚与硫酸二甲酯反应。 反应通常在干燥的丙酮中回流条件下进行 . 另一种方法是使用甲基碘和碱对香芹酚进行甲基化 . 工业生产方法可能有所不同,但它们通常遵循类似的甲基化反应原理。

化学反应分析

Reactions of Carvacrol Methyl Ether

This compound undergoes reactions typical of ethers and substituted benzenes .

- Reactions of Ethers: this compound can participate in ether cleavage reactions under acidic conditions, yielding carvacrol and methyl compounds .

- Reactions of Benzene and Substituted Benzenes: The benzene ring in this compound can undergo electrophilic aromatic substitution reactions .

- Vilsmeier-Haack Reaction: this compound can undergo formylation via the Vilsmeier-Haack reaction, introducing a formyl group (-CHO) onto the benzene ring .

Antifungal Activity of Carvacrol and Thymol

Carvacrol and thymol, which are structurally similar to this compound, exhibit antifungal activity . These compounds can cause alterations in hyphal morphology, reduce hyphal diameters, and induce lysis of the hyphal wall by interacting with the cell membrane of pathogens .

Carvacrol as Inhibitor

Carvacrol has been identified as a small molecule inhibitor of Mycobacterium tuberculosis (MTB) chorismate mutase (CM) enzyme . A library of carvacrol derivatives were evaluated in vitro for their ability to inhibit MTB CM enzyme, whole cell MTB, and cytotoxicity .

科学研究应用

Carvacrol methyl ether is a derivative of carvacrol found in organisms such as Cyathocline purpurea and Crithmum maritimum . While research on this compound specifically is limited, studies on carvacrol and related compounds offer insight into potential applications.

Carvacrol

Carvacrol, a major constituent in many aromatic plants, exhibits a range of biological activities, including antioxidant, anticancer, antidiabetic, cardioprotective, anti-obesity, hepatoprotective, antiaging, antimicrobial, and immunomodulatory properties . Carvacrol is not soluble in water but is highly soluble in ethanol, carbon tetrachloride, and diethyl ether .

Antimicrobial Activity

Carvacrol has potent bacterial inhibiting abilities and is used as a preservative in the food industry due to its flavoring properties . Studies indicate that the presence of a free hydroxyl group is essential for its antimicrobial activity . Carvacrol demonstrates antimicrobial activity against Staphylococcus aureus, Pseudomonas aeruginosa, Coagulase‐negative staphylococcus, Salmonella spp., Enterococcus sp., Shigella, and Escherichia coli . It also possesses antifungal activity against Colletotrichum acutatum and Botryodiplodia theobromae .

Antioxidant Properties

Carvacrol exhibits antioxidant activity, potentially attributed to its high content . It has shown better antioxidant activity than thymol in studies .

Anticancer Potential

Carvacrol has anticancer abilities against malignant cells . It can decrease the expressions of matrix metalloprotease 2 and 9, induce apoptosis, enhance the expression of pro‐apoptotic proteins, disrupt mitochondrial membranes, suppress extracellular signal-regulated kinase 1/2 mitogen-activated protein kinase signal transduction, and decrease phosphoinositide 3-kinase/protein kinase B .

Other Potential Applications

Carvacrol has demonstrated antiproliferative, anti-inflammatory, and pain-relieving properties against bronchial asthma in animals . It can also reduce oxidative damage in PC12 cells due to cadmium against caspase-dependent and apoptosis-independent pathways .

作用机制

The mechanism of action of carvacrol methyl ether involves its interaction with cellular components. It can bind to and disrupt cell membranes, leading to antimicrobial effects. In cancer cells, it induces apoptosis through the activation of mitochondrial pathways and the mitogen-activated protein kinase (MAPK) pathway . Its hydrophobic nature allows it to interact with lipid membranes and proteins, affecting their function .

相似化合物的比较

Carvacrol methyl ether is similar to other monoterpenoid phenols such as thymol and carvacrol. its unique methyl ether group distinguishes it from these compounds. This structural difference can influence its chemical reactivity and biological activity. For example, carvacrol has a hydroxyl group instead of a methoxy group, which can affect its antimicrobial potency .

Similar Compounds

- Thymol

- Carvacrol

- Eugenol

- Anethole

This compound’s unique properties make it a valuable compound for various applications in research and industry.

生物活性

Carvacrol methyl ether, a derivative of carvacrol, has garnered attention for its potential biological activities, particularly in antimicrobial and antioxidant properties. This article delves into the research findings surrounding the biological activity of this compound, supported by data tables and case studies.

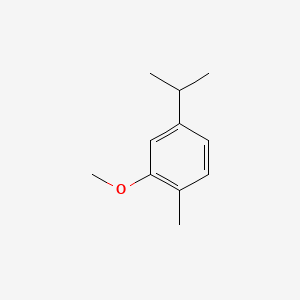

Chemical Structure and Properties

This compound (C10H12O) is a terpenoid compound primarily found in essential oils derived from oregano and thyme. Its chemical structure features a methoxy group (-OCH₃) attached to the carvacrol backbone, which influences its biological activity. The presence of this methoxy group is significant as it alters the compound's hydrophobicity and reactivity compared to its parent compound, carvacrol.

Antimicrobial Activity

Research has demonstrated that this compound exhibits varying degrees of antimicrobial activity. A study investigating the structure-activity relationship of several phenolic compounds found that this compound was less effective against various microorganisms, including Escherichia coli and Staphylococcus aureus, compared to its parent compound, carvacrol. This reduced efficacy is attributed to the absence of a free hydroxyl group, which is essential for antimicrobial activity .

Table 1: Antimicrobial Efficacy of Carvacrol Derivatives

| Compound | Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Carvacrol | E. coli | 50 mg/mL |

| This compound | E. coli | Not effective |

| Carvacryl Acetate | Staphylococcus aureus | Not effective |

The findings indicate that while carvacrol is a potent antimicrobial agent, this compound lacks similar efficacy due to structural differences .

Antioxidant Activity

In addition to its antimicrobial properties, this compound has been studied for its antioxidant capabilities. A recent investigation highlighted its potential as an antioxidant in food applications, particularly in deep-frying processes. The compound was shown to reduce oxidative stress in sunflower oil during frying, suggesting its utility as a natural preservative .

Table 2: Antioxidant Activity of this compound

| Study Reference | Activity Assessed | Result |

|---|---|---|

| Oxidative Stability | Reduced oxidation in sunflower oil | |

| DPPH Scavenging Capacity | Moderate scavenging activity |

Case Studies

- Food Preservation : A study conducted on the use of essential oils containing this compound demonstrated its effectiveness in extending the shelf life of fried foods by inhibiting lipid oxidation .

- Pathogen Reduction : Another case study focused on the ability of this compound to reduce pathogen adhesion in epithelial cells. It was observed that while not as effective as carvacrol, it still contributed to a significant reduction in bacterial adhesion compared to controls .

属性

IUPAC Name |

2-methoxy-1-methyl-4-propan-2-ylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16O/c1-8(2)10-6-5-9(3)11(7-10)12-4/h5-8H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVLHTQPPMZOCOW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(C)C)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0047400 | |

| Record name | 5-Isopropyl-2-methylanisole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0047400 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6379-73-3 | |

| Record name | Carvacrol methyl ether | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6379-73-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Carvacryl methyl ether | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006379733 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Carvacrol methyl ether | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=406512 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzene, 2-methoxy-1-methyl-4-(1-methylethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 5-Isopropyl-2-methylanisole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0047400 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-isopropyl-2-methylanisole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.327 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CARVACROL METHYL ETHER | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VG90I876VI | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of carvacrol methyl ether?

A1: this compound has the molecular formula C11H16O and a molecular weight of 164.24 g/mol.

Q2: Is there spectroscopic data available for this compound?

A2: Yes, this compound has been characterized using various spectroscopic techniques, including GC-MS. [] This technique helps in identifying and quantifying the compound in complex mixtures like essential oils. []

Q3: How does the antimicrobial activity of this compound compare to that of carvacrol?

A3: Carvacrol generally exhibits stronger antimicrobial activity compared to this compound. [] This difference in potency might be attributed to the presence of the free hydroxyl group in carvacrol, which is known to play a crucial role in disrupting bacterial cell membranes. []

Q4: Which microorganisms are particularly susceptible to the antimicrobial effects of this compound?

A4: While generally less potent than carvacrol, this compound has shown activity against a range of bacteria and fungi, including Staphylococcus aureus, Bacillus cereus, and Candida albicans. [] Further research is needed to comprehensively assess its spectrum of activity.

Q5: How does the methylation of the hydroxyl group in carvacrol affect its biological activity?

A5: Methylation of the hydroxyl group in carvacrol to form this compound generally reduces its antimicrobial potency. [] This modification might hinder the molecule's ability to interact with bacterial cell membranes, potentially explaining the observed decrease in activity.

Q6: Are there other structural modifications of this compound that have been investigated for their biological activity?

A6: While the provided research focuses primarily on this compound, further investigations into structural modifications could provide valuable insights into its structure-activity relationship and potentially lead to the development of more potent derivatives.

Q7: What are the primary natural sources of this compound?

A7: this compound is found in various plant species, predominantly within the Lamiaceae family. It has been identified in Thymus, Origanum, Satureja, Lavandula, Cyclospermum, and Clinopodium species. [, , , , , , , , , , , , , , , , , , , , , , , , ]

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。